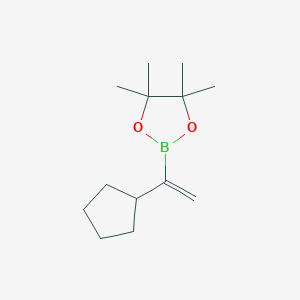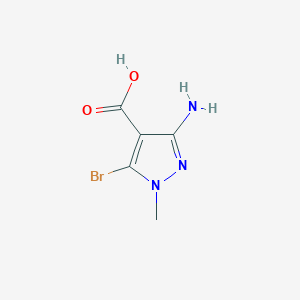
4-(4,4-Dimethylcyclohexyl)-benzaldehyde
概要
説明
4-(4,4-Dimethylcyclohexyl)-benzaldehyde is an organic compound characterized by a benzaldehyde group attached to a 4,4-dimethylcyclohexyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Dimethylcyclohexyl)-benzaldehyde typically involves the following steps:
Formation of the Cyclohexyl Ring: The initial step involves the formation of the 4,4-dimethylcyclohexyl ring. This can be achieved through the hydrogenation of 4,4-dimethylcyclohexene in the presence of a suitable catalyst.
Attachment of the Benzaldehyde Group: The next step involves the introduction of the benzaldehyde group to the cyclohexyl ring. This can be done through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the cyclohexyl ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-(4,4-Dimethylcyclohexyl)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, in the presence of suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 4-(4,4-Dimethylcyclohexyl)-benzoic acid
Reduction: 4-(4,4-Dimethylcyclohexyl)-benzyl alcohol
Substitution: Various substituted derivatives depending on the specific reaction
科学的研究の応用
4-(4,4-Dimethylcyclohexyl)-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving aldehyde groups.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.
作用機序
The mechanism of action of 4-(4,4-Dimethylcyclohexyl)-benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s unique structure allows it to interact with specific receptors and enzymes, modulating their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
- 4-(4,4-Dimethylcyclohexyl)-phenol
- 4-(4,4-Dimethylcyclohexyl)-benzoic acid
- 4-(4,4-Dimethylcyclohexyl)-benzyl alcohol
Uniqueness
4-(4,4-Dimethylcyclohexyl)-benzaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it has a higher reactivity due to the presence of the aldehyde group, making it a valuable intermediate in various synthetic and research applications.
特性
IUPAC Name |
4-(4,4-dimethylcyclohexyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-15(2)9-7-14(8-10-15)13-5-3-12(11-16)4-6-13/h3-6,11,14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYPOAKOPXWLQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C2=CC=C(C=C2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B3246402.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclopropane-1-carboxylic acid](/img/structure/B3246406.png)





